molecular formula C17H16N4O3 B2950849 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034279-37-1

2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2950849
CAS No.: 2034279-37-1
M. Wt: 324.34
InChI Key: OCXNGBAVINTENL-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a benzo[d]isoxazole ring fused to a pyridazin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the benzo[d]isoxazole core. This can be achieved through cyclization reactions involving o-aminophenol derivatives and carboxylic acids or their derivatives

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity may be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory or analgesic agent.

  • Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(Benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide: Another compound with a benzo[d]isoxazole core, but with different substituents.

  • 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-isobutoxypyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure but with a different heterocyclic ring.

Uniqueness: 2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages in terms of reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(10-14-13-4-1-2-5-15(13)24-20-14)21-9-7-12(11-21)23-16-6-3-8-18-19-16/h1-6,8,12H,7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXNGBAVINTENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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